molecular formula C9H9NO B7791017 2,3-dihydro-1H-inden-1-one oxime

2,3-dihydro-1H-inden-1-one oxime

Cat. No. B7791017
M. Wt: 147.17 g/mol
InChI Key: ATEGUFMEFAGONB-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-inden-1-one oxime is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1H-inden-1-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-inden-1-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Hydrogenation Applications : Asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives is used to produce optically active amine, employing rhodium and iridium catalysts. This process has been optimized for high conversions with moderate enantiomeric excesses (Maj, Suisse, & Agbossou‐Niedercorn, 2016).

  • Antioxidant Properties : Oximes, including derivatives like 3-(phenylhydrazono) butan-2-one oxime, have been studied for their potential antioxidant properties. These compounds may reduce hydrogen peroxide-induced lipid peroxidation and show good antioxidant qualities without toxicity signs in vivo (Puntel et al., 2008).

  • Corrosion Inhibition : Indanone derivatives, including 2,3-dihydro-1H-inden-1-one, have shown effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. These compounds exhibit good inhibitory properties by adsorbing on the metal surface, with efficiencies reaching up to 92% (Saady et al., 2018).

  • Potential Cytotoxic and Antitumor Agents : Nuclear-substituted 1-phenyl-1-nonen-3-one oximes have been synthesized for their potential as cytotoxic and antitumor agents. These include the conversion of compounds to cis-geometrical isomers and the study of their chemical properties (Dimmock et al., 1978).

  • Decarbonylative Cycloaddition in Synthesis : The synthesis of 2,3-dihydro-1H-inden-1-one derivatives has been achieved through decarbonylative cycloaddition, employing rhodium (I) catalysis for direct carbon–carbon bond cleavage. This method is significant for creating new molecular structures (Hu et al., 2022).

  • Nucleophilicity Studies : Oxime species, including cyclohexanone oxime and benzophenone oxime, have been studied for their nucleophilicity. These studies involve reactions with closo-decaborate clusters, providing insights into their reactivity and potential applications in various chemical processes (Bolotin et al., 2016).

properties

IUPAC Name

N-(2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEGUFMEFAGONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301310
Record name 2,3-Dihydro-1H-inden-1-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-inden-1-one oxime

CAS RN

3349-60-8, 68253-35-0
Record name 2,3-Dihydro-1H-inden-1-one oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3349-60-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-inden-1-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2,3-dihydro-1H-inden-1-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.150
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Record name 1H-Inden-1-one, 2,3-dihydro-, oxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-indanone (100 g), hydroxylamine HCl (183 g), potassium carbonate (183 g), methanol (1700 ml) and water (170 ml) was heated at reflux for 18 hours, then cooled and poured into water. The title compound was filtered, washed with water and air-dried.
Quantity
100 g
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reactant
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183 g
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183 g
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reactant
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1700 mL
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170 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-Indanone (4.00 g, 30.3 mmol) and hydroxylamine hydrochloride (5.26 g, 75.7 mmol) were dissolved in a mixture of methanol (40 ml) and pyridine (10 ml) and stirred for 3 hours at ambient temperature. The reaction mixture was concentrated in vacuo and the resultant residue was diluted with 1N HCl (100 ml) and extracted three times with methylene chloride. The organic layer was dried over MgSO4 and concentrated in vacuo to provide 4.13 g (93% yield) of the desired 1-indanone oxime as white needles.
Quantity
4 g
Type
reactant
Reaction Step One
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5.26 g
Type
reactant
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40 mL
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10 mL
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solvent
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Yield
93%

Synthesis routes and methods III

Procedure details

In Step 1 a 1-indanone is treated with a hydroxylamine and a base to produce a 1-indanone oxime. In Step 2 the oxime is hydrogenated to produce a corresponding primary amine, both R and S forms. In Step 3 the primary amine is then added to D-N-acetyl-3,4-dimethoxyphenylalanine in alcohol to produce the (R,R) and (R,S) salts of the primary amine. The (R,S) salt crystallizes first and the (R,R) salt is soluble. These are separated by filtration. The mother liquor, on concentrating and cooling precipitates the desired R,R isomer in high yield and optical purity. In Step 4 a solution of R,R isomer is treated with a base to produce the R form of the primary amine. In Step 5 the R primary amine is reacted with a tertiary amine and 6-chloropurineriboside to produce the adenosine compounds of Formula I of the present invention, for example, N6 -[1-(R)-indanyl]adenosine. ##STR4##
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Synthesis routes and methods IV

Procedure details

In a 12 l four-necked flask fitted with a mechanical stirrer, a reflux condenser and a thermometer was placed 3.6 l of deionized water. Hydroxylamine hydrochloride was added. A clear, colorless solution formed (pH 2.5) to which was added 475 ml of 50% sodium hydroxide which had been diluted to 2.4 l with deionized water (pH 6.2). 1-Indanone was dissolved in 2.4 l of 3A anhydrous ethanol and added to the flask. The slightly turbid solution was heated at reflux for 15 minutes. A white solid started to precipitate at 39° C. The mixture was cooled to room temperature and then in an ice-water bath. The product was filtered off and washed with three 2 l portions of chilled water. The product was dried in a vacuum oven at 46° C. A white fluffy solid was obtained.
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0 (± 1) mol
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reactant
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475 mL
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0 (± 1) mol
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[Compound]
Name
3A
Quantity
2.4 L
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
AM Maj, I Suisse, F Agbossou-Niedercorn - Tetrahedron: Asymmetry, 2016 - Elsevier
Asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives to produce the corresponding optically active amine has been performed in the presence of rhodium …
Number of citations: 14 www.sciencedirect.com
SM Surwase, YD Mane, MM Surwase… - Current Bioactive …, 2018 - ingentaconnect.com
Background: Novel oximinoethers of indanones / aryloxy indanones were designed, synthesized and evaluated in vitro as antileishmanials against Leishmania donovani. Most of the …
Number of citations: 2 www.ingentaconnect.com
AK Takle, MJB Brown, S Davies, DK Dean… - Bioorganic & medicinal …, 2006 - Elsevier
A novel triarylimidazole derivative, SB-590885 (33), bearing a 2,3-dihydro-1H-inden-1-one oxime substituent has been identified as a potent and extremely selective inhibitor of B-Raf …
Number of citations: 253 www.sciencedirect.com
A Shaabani, Z Hezarkhani, E Badali - Polyhedron, 2016 - Elsevier
Manganese dioxide nanostructures were coated on natural silk (MnO 2 @silk) by simple immersion of the silk fibers into a KMnO 4 aqueous solution. The silk was found to act as a in …
Number of citations: 25 www.sciencedirect.com
J Caballero, JH Alzate-Morales… - Journal of chemical …, 2011 - ACS Publications
N1 substituted pyrazole derivatives show diverse B-Raf kinase inhibitory activities when different hydroxy-substituted cycloalkyl groups are placed at this position. Docking, molecular …
Number of citations: 23 pubs.acs.org
JH Alzate-Morales, A Vergara-Jaque… - Journal of chemical …, 2010 - ACS Publications
Docking and molecular dynamics (MD) simulations of N1 substituted pyrazole derivatives complexed with B-Raf kinase were performed to gain insight into the structural and energetic …
Number of citations: 36 pubs.acs.org
G Asong, XY Zhu, B Bricker, T Andey, F Amissah… - Bioorganic & medicinal …, 2019 - Elsevier
Our previous study has revealed 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl (SYA013) 1 as a sigma ligand with moderate selectivity for the sigma-2 …
Number of citations: 15 www.sciencedirect.com
L Adarve-Cardona, D Ezenarro-Salcedo, MA Macías… - Molbank, 2022 - mdpi.com
Dioxime oxalates, a type of carbonyl oximes, are well-known as clean sources of iminyl radicals that undergo key organic chemistry transformations. A series of dioxime oxalates is …
Number of citations: 3 www.mdpi.com
KK Wong - Recent patents on anti-cancer drug discovery, 2009 - ingentaconnect.com
The Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway mediates cellular responses to different growth signals and is frequently deregulated in cancer. There are …
Number of citations: 223 www.ingentaconnect.com
WSI Abou-Elmagd, AK EL-Ziaty, MI Elzahar… - Synthetic …, 2016 - Taylor & Francis
Pyrazolyl-substituted 2(3H)-furanone was allowed to react with different nitrogen nucleophiles such as hydrazine hydrate, ethylenediamine, ethanolamine, and anthranilic acid to give …
Number of citations: 46 www.tandfonline.com

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